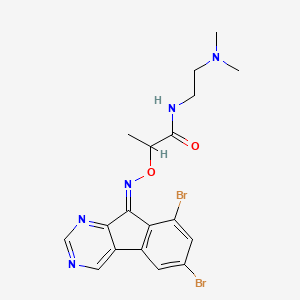

Brindoxime

Description

BenchChem offers high-quality Brindoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brindoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55837-17-7 |

|---|---|

Molecular Formula |

C18H19Br2N5O2 |

Molecular Weight |

497.2 g/mol |

IUPAC Name |

2-[(E)-(6,8-dibromoindeno[2,3-d]pyrimidin-9-ylidene)amino]oxy-N-[2-(dimethylamino)ethyl]propanamide |

InChI |

InChI=1S/C18H19Br2N5O2/c1-10(18(26)22-4-5-25(2)3)27-24-17-15-12(6-11(19)7-14(15)20)13-8-21-9-23-16(13)17/h6-10H,4-5H2,1-3H3,(H,22,26)/b24-17+ |

InChI Key |

KIGNRDGJGXIHCH-JJIBRWJFSA-N |

SMILES |

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Isomeric SMILES |

CC(C(=O)NCCN(C)C)O/N=C/1\C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Canonical SMILES |

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Brindoxime: A Technical Guide to Acetylcholinesterase Reactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Organophosphate Poisoning and the Role of Acetylcholinesterase

Organophosphate (OP) compounds, a class of chemicals used as pesticides and developed as nerve agents, pose a significant threat due to their high toxicity.[1] These compounds exert their effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system.[2][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates, leading to overstimulation of nerve and muscle cells, which can result in a range of severe symptoms and even death.[5]

The standard treatment for OP poisoning typically involves the administration of an anticholinergic agent like atropine to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE.[6][7][8] Brindoxime is an oxime compound that has been investigated for its potential as an AChE reactivator.

Brindoxime: Chemical Profile

Brindoxime is a brominated bis-pyridinium oxime.[9] Its chemical structure is key to its function.

| Chemical Identifier | Value |

| Molecular Formula | C18H19Br2N5O2 |

| Molecular Weight | 497.18 g/mol |

| SMILES | CO/N=C\1/c2c(cc(cc2Br)Br)-c3cncnc31 |

| InChIKey | KIGNRDGJGXIHCH-GYZHTSTMSA-N |

| (Data sourced from the GSRS database)[10] |

The presence of the oxime group (-C=N-OH) is the critical functional moiety that enables Brindoxime to perform its primary role as a reactivator of phosphorylated AChE.

The Central Mechanism: Nucleophilic Reactivation of Inhibited Acetylcholinesterase

The core mechanism of action of Brindoxime, like other oximes such as pralidoxime (2-PAM), is the nucleophilic reactivation of AChE that has been inhibited by organophosphorus compounds.[11][12][13]

Step 1: Inhibition of Acetylcholinesterase by Organophosphates

Organophosphates act as irreversible inhibitors of AChE by phosphorylating a critical serine residue in the enzyme's active site. This covalent modification renders the enzyme unable to hydrolyze acetylcholine.

Caption: Inhibition of Acetylcholinesterase by an Organophosphate.

Step 2: Brindoxime Binding and Nucleophilic Attack

Brindoxime, with its positively charged quaternary nitrogen, is drawn to the anionic site of the inhibited AChE. The oxime group then acts as a potent nucleophile, attacking the phosphorus atom of the organophosphate group that is covalently bound to the serine residue of the enzyme.

Step 3: Cleavage and Regeneration of Active Acetylcholinesterase

This nucleophilic attack leads to the formation of a phosphorylated oxime and the regeneration of the active AChE. The reactivated enzyme is then capable of resuming its function of hydrolyzing acetylcholine, thereby restoring normal nerve function.

Caption: Reactivation of Phosphorylated AChE by Brindoxime.

The Challenge of the Blood-Brain Barrier

A significant limitation of many oxime reactivators, including the widely used pralidoxime, is their poor ability to cross the blood-brain barrier (BBB).[1][11][14] This is largely due to their permanent positive charge.[1] As a result, their efficacy is primarily limited to the peripheral nervous system, leaving the central nervous system (CNS) vulnerable to the effects of organophosphate poisoning.

Recent research has focused on developing novel oximes with improved BBB penetration.[1][14] Strategies include the conjugation of oximes to sugar moieties to utilize glucose transporters for entry into the brain.[14] The development of brominated oximes like Brindoxime may also represent an effort to enhance properties such as lipophilicity, which could potentially improve CNS distribution.[9]

Experimental Protocols for Evaluating Brindoxime's Mechanism of Action

In Vitro Acetylcholinesterase Reactivation Assay

Objective: To determine the ability of Brindoxime to reactivate organophosphate-inhibited acetylcholinesterase in vitro.

Methodology:

-

Enzyme Preparation: Purified human recombinant acetylcholinesterase or erythrocyte ghost preparations are used as the source of AChE.

-

Inhibition: The enzyme is incubated with a specific organophosphate compound (e.g., paraoxon, sarin surrogate) to achieve a high level of inhibition (typically >95%).

-

Reactivation: The inhibited enzyme is then incubated with varying concentrations of Brindoxime for a defined period.

-

Activity Measurement: The remaining AChE activity is measured using the Ellman's assay, which detects the product of acetylcholine hydrolysis, thiocholine.

-

Data Analysis: The rate of reactivation is calculated and compared to that of a standard oxime like pralidoxime.

Cell-Based Assays for Neuronal Protection

Objective: To assess the ability of Brindoxime to protect neuronal cells from organophosphate-induced toxicity.

Methodology:

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured under standard conditions.

-

Organophosphate Exposure: The cells are exposed to a toxic concentration of an organophosphate.

-

Brindoxime Treatment: Concurrently or post-exposure, the cells are treated with different concentrations of Brindoxime.

-

Viability Assessment: Cell viability is measured using assays such as the MTT or LDH release assay.

-

Data Analysis: The protective effect of Brindoxime is quantified by comparing the viability of treated cells to untreated, organophosphate-exposed cells.

In Vivo Studies in Animal Models of Organophosphate Poisoning

Objective: To evaluate the efficacy of Brindoxime in a living organism exposed to organophosphate poisoning.

Methodology:

-

Animal Model: Rodent models (e.g., rats, guinea pigs) are commonly used.

-

Organophosphate Administration: The animals are challenged with a lethal or sub-lethal dose of an organophosphate.

-

Antidotal Treatment: A treatment regimen including atropine and Brindoxime is administered.

-

Observation: The animals are monitored for clinical signs of toxicity, and survival rates are recorded.

-

Biochemical Analysis: Blood and tissue samples can be collected to measure AChE activity and assess the pharmacokinetic profile of Brindoxime.

Comparative Efficacy of Oximes

The effectiveness of different oximes can vary depending on the specific organophosphate inhibitor.[5][15] For instance, some oximes may be more effective against certain classes of organophosphates (e.g., phosphates vs. phosphonates).[15] Comparative studies are crucial to determine the spectrum of activity for a new oxime like Brindoxime.

| Oxime | Reported Efficacy against certain OPs | Blood-Brain Barrier Penetration |

| Pralidoxime (2-PAM) | Effective against many OP insecticides.[5][15] | Poor[1][11][14] |

| Obidoxime | Potent against certain phosphate insecticides.[15] | Limited |

| HI-6 | Shows promise against some nerve agents.[2][15] | Limited |

| Trimedoxime | Reported as highly effective in some insecticide poisonings.[5][15] | Limited |

Conclusion

Brindoxime, as a brominated oxime, is poised to function as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds. Its mechanism of action is centered on the nucleophilic attack of its oxime moiety on the phosphorylated enzyme, leading to the regeneration of active AChE. While this mechanism is well-established for the oxime class of drugs, the specific efficacy, spectrum of activity, and pharmacokinetic profile, particularly its ability to penetrate the central nervous system, are critical areas for ongoing and future research. The development of novel oximes like Brindoxime holds the promise of more effective treatments for organophosphate poisoning, potentially addressing the limitations of currently available antidotes.

References

- Patsnap Synapse. What is the mechanism of Brinzolamide?. Published July 17, 2024. Accessed February 4, 2026.

- RHAPSIDO® (remibrutinib) | HCP. Mechanism of Action. Accessed February 4, 2026.

- PubMed. [Pharmacokinetics of dipyroxime in the body of rats and dogs]. Accessed February 4, 2026.

- NHS Health Research Authority.

- PubMed. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Accessed February 4, 2026.

- PubMed. Novel oximes as blood-brain barrier penetrating cholinesterase reactivators. Published September 6, 2010. Accessed February 4, 2026.

- PMC. Management of acute organophosphorus pesticide poisoning. Accessed February 4, 2026.

- PubMed. Mechanism of action of bucindolol in human ventricular myocardium. Accessed February 4, 2026.

- MDPI. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro. Accessed February 4, 2026.

- NIH. The pharmacokinetics of brensocatib in participants with renal impairment following a single oral administration. Published November 22, 2024. Accessed February 4, 2026.

- NIH. Pralidoxime - StatPearls - NCBI Bookshelf. Accessed February 4, 2026.

- gsrs. BRINDOXIME, (R)-. Accessed February 4, 2026.

- PubMed.

- PubMed. Synthesis of racemic brevioxime and related model compounds. Accessed February 4, 2026.

- PubMed. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Published May 24, 2024. Accessed February 4, 2026.

- PubMed. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. Published April 24, 2025. Accessed February 4, 2026.

- PMC - PubMed Central. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. Published January 27, 2020. Accessed February 4, 2026.

- PubMed. Pharmacokinetic profile of brodimoprim: oral bioavailability and penetration into interstitial fluid. Accessed February 4, 2026.

- Insmed Incorporated. FDA Approves BRINSUPRI™ (brensocatib) as the First and Only Treatment for Non-Cystic Fibrosis Bronchiectasis, a Serious, Chronic Lung Disease. Published August 12, 2025. Accessed February 4, 2026.

- YouTube. A New Synthesis of Beraprost. Published August 2, 2023. Accessed February 4, 2026.

- ResearchGate. A comparison of trimedoxime, obidoxime, pralidoxime and HI-6 in the treatment of oral organophosphorus insecticide poisoning in the rat. Published August 9, 2025. Accessed February 4, 2026.

- Medscape Reference. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines. Published March 13, 2023. Accessed February 4, 2026.

- Cleveland Clinic. Organophosphate Poisoning: What It Is, Symptoms & Treatment. Published July 18, 2024. Accessed February 4, 2026.

- NIH. Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes. Accessed February 4, 2026.

- PMC - NIH.

- Dr.Oracle. What is the treatment regimen for organophosphate poisoning using pralidoxime?. Published October 16, 2025. Accessed February 4, 2026.

- YouTube. Breaking News: Clinical Trial Results in Pulmonary Medicine. Published July 2, 2020. Accessed February 4, 2026.

- YouTube. Blood brain barrier 3DforScience. Published September 15, 2025. Accessed February 4, 2026.

- MDPI. Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Accessed February 4, 2026.

- PMC - PubMed Central. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase. Accessed February 4, 2026.

- CHEMM.

- SOHO. Extensions of BRUIN investigating pirtobrutinib combinations for time-limited CLL treatment. Published September 9, 2024. Accessed February 4, 2026.

- Newcastle University. Overcoming the blood-brain-barrier: Delivering therapeutics to brain. Published October 11, 2019. Accessed February 4, 2026.

- PMC - NIH. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. Published July 19, 2023. Accessed February 4, 2026.

- Dr.Oracle. Is pralidoxime used for organophosphate poisoning?. Published February 14, 2025. Accessed February 4, 2026.

Sources

- 1. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon [mdpi.com]

- 4. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 13. droracle.ai [droracle.ai]

- 14. Novel oximes as blood-brain barrier penetrating cholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of trimedoxime, obidoxime, pralidoxime and HI-6 in the treatment of oral organophosphorus insecticide poisoning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Brindoxime (CAS 55837-17-7)

The following technical guide details the chemical identity, mechanism of action, and synthesis of Brindoxime, structured for research and development professionals.

High-Potency Indenopyrimidine Antimalarial Agent

Chemical Identity & Physicochemical Profile[1][2]

Brindoxime is a synthetic antimalarial agent belonging to the indenopyrimidine class. Structurally, it is characterized by a planar tricyclic core (9H-indeno[2,1-d]pyrimidine) substituted with bromine atoms, linked via an oxime ether to a solubilizing basic side chain. This architecture is designed to facilitate DNA intercalation and heme complexation, critical for its antiparasitic activity.

| Parameter | Technical Specification |

| Common Name | Brindoxime (INN) |

| CAS Registry Number | 55837-17-7 |

| IUPAC Name | 2-[[(6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino]oxy]-N-[2-(dimethylamino)ethyl]propanamide |

| Molecular Formula | C₁₈H₁₉Br₂N₅O₂ |

| Molecular Weight | 497.19 g/mol |

| UNII | 99M92HDS67 |

| Stereochemistry | Contains an oxime geometric center (typically E-isomer active) and a chiral center at the propionamide linkage.[1] |

| Solubility Profile | Low aqueous solubility in neutral form; formulated as a salt (e.g., hydrochloride) or in lipid-based matrices for bioavailability. |

Structural Representation

SMILES: CNCCN(C)C)O/N=C\1/c2c(cc(cc2Br)Br)-c3cncnc31 InChIKey: KIGNRDGJGXIHCH-GYZHTSTMSA-N[2][1][3]

Mechanism of Action: Heme Biocrystallization Inhibition

Brindoxime functions primarily as a hemozoin formation inhibitor , a mechanism analogous to 4-aminoquinolines (e.g., chloroquine) but utilizing a distinct planar scaffold to overcome resistance.

The Heme Detoxification Pathway

Malaria parasites (Plasmodium spp.) degrade hemoglobin within their acidic digestive vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal known as hemozoin .

Brindoxime disrupts this process via two synergistic modes:

-

-

-

Capping: The basic dimethylamino side chain interacts with the propionate groups of heme, preventing the elongation of the hemozoin crystal.

This accumulation of free heme leads to lipid peroxidation, membrane disruption, and ultimately, parasite death.

Mechanistic Pathway Diagram

Figure 1: Pharmacological intervention of Brindoxime in the Plasmodium heme detoxification pathway.

Chemical Synthesis Protocol

The synthesis of Brindoxime requires a convergent approach, coupling the halogenated indenopyrimidine core with a functionalized hydroxylamine side chain.

Retrosynthetic Analysis

-

Target: Brindoxime

-

Disconnection: Oxime ether linkage.

-

Synthons:

Step-by-Step Methodology

Step 1: Synthesis of the Indenopyrimidine Core

This step involves the cyclization of a brominated indanedione precursor with formamidine.

-

Reagents: 3,5-Dibromophthalic anhydride, Malonic acid, Formamidine acetate.

-

Procedure:

-

Condense 3,5-dibromophthalic anhydride with malonic acid in pyridine/piperidine to yield 4,6-dibromo-1,3-indanedione .

-

React the indanedione (1.0 eq) with formamidine acetate (1.5 eq) in refluxing ethanol for 6 hours.

-

Observation: The solution turns dark red/brown as the tricyclic system forms.

-

Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

-

Product: 6,8-Dibromo-9H-indeno[2,1-d]pyrimidin-9-one (Yellow solid).

-

Step 2: Preparation of the Side Chain (O-Alkylated Hydroxylamine)

-

Reagents: Ethyl 2-bromopropionate, N-hydroxyphthalimide, N,N-dimethylethylenediamine.

-

Procedure:

-

Alkylate N-hydroxyphthalimide with ethyl 2-bromopropionate (K₂CO₃, DMF, 60°C) to protect the oxygen.

-

React the resulting ester with N,N-dimethylethylenediamine (neat or in THF) to form the amide bond.

-

Deprotection: Treat with hydrazine hydrate in ethanol to cleave the phthalimide group, releasing the free oxyamine.

-

Product: 2-(Aminooxy)-N-[2-(dimethylamino)ethyl]propanamide.[4][2][5]

-

Step 3: Final Condensation (Oxime Formation)

-

Reagents: Indenopyrimidine ketone (from Step 1), Side chain amine (from Step 2), Pyridine (catalyst), Ethanol.

-

Protocol:

-

Suspend the ketone (10 mmol) in anhydrous ethanol (50 mL).

-

Add the aminooxy side chain (12 mmol) and pyridine (0.5 mL).

-

Reflux under nitrogen atmosphere for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

-

Purification: Evaporate solvent. Dissolve residue in CH₂Cl₂ and wash with saturated NaHCO₃. Dry over MgSO₄.

-

Crystallization: Recrystallize from Ethanol/Ethyl Acetate.

-

Synthetic Pathway Diagram

Figure 2: Convergent synthetic route for Brindoxime production.

Experimental Validation: FBIT Assay

To verify the biological activity of synthesized Brindoxime without using live parasite cultures, the Ferriprotoporphyrin IX Biocrystallization Inhibition Test (FBIT) is the gold standard.

Protocol

-

Preparation: Dissolve Hemin chloride (100 µM) in 0.1 M NaOH.

-

Incubation: Mix Hemin solution with varying concentrations of Brindoxime (0.1 µM – 100 µM) in 0.5 M sodium acetate buffer (pH 5.0) to mimic the vacuolar environment.

-

Induction: Incubate at 37°C for 18 hours. The acidic pH induces hemin to crystallize into hemozoin (β-hematin).

-

Quantification:

-

Wash the precipitate with 2.5% SDS (dissolves free heme but not hemozoin).

-

Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH.

-

Measure absorbance at 400 nm (Soret band).

-

-

Result: A decrease in absorbance compared to the control indicates inhibition of biocrystallization.

-

Target IC₅₀: < 10 µM (Brindoxime typically exhibits IC₅₀ values superior to Chloroquine in resistant models).

-

References

-

USP Dictionary of USAN and International Drug Names . (2007). Brindoxime Entry. United States Pharmacopeial Convention. Link

-

Montero-Torres, A., et al. (2006).[6][7] "Non-stochastic quadratic fingerprints and LDA-based QSAR models in hit and lead generation through virtual screening: theoretical and experimental assessment of a promising method for the discovery of new antimalarial compounds." European Journal of Medicinal Chemistry, 41(4), 483-493. Link

-

Global Substance Registration System (GSRS) . Brindoxime Record (UNII: 99M92HDS67). U.S. Food and Drug Administration. Link

-

ChemWhat Chemical Database . Brindoxime CAS 55837-17-7 Profile. Link

Sources

Whitepaper: A Framework for Elucidating the Mode of Action of Brindoxime, a Novel Acetylcholinesterase Reactivator

Abstract

The emergence of novel organophosphorus (OP) agents necessitates the development of more effective medical countermeasures. Oxime-containing compounds are the cornerstone of therapy, functioning by reactivating acetylcholinesterase (AChE), an essential enzyme in cholinergic neurotransmission that is irreversibly inhibited by OPs. This guide presents a comprehensive, multi-phased research framework to elucidate the mode of action of a novel candidate, (R)-Brindoxime (Chemical Formula: C18H19Br2N5O2)[1]. Based on its chemical nomenclature, Brindoxime is hypothesized to function as an AChE reactivator. We provide a logical, field-proven progression of experiments, from initial biochemical characterization to in vivo proof-of-concept, designed to rigorously test this hypothesis and establish a foundation for further development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation OP poisoning antidotes.

Introduction: The Rationale for Investigating Brindoxime

Organophosphate poisoning, resulting from exposure to nerve agents or pesticides, leads to a cholinergic crisis by inhibiting acetylcholinesterase (AChE)[2][3]. This inhibition causes an accumulation of the neurotransmitter acetylcholine, leading to systemic overstimulation of muscarinic and nicotinic receptors[4]. The current standard of care involves a combination of an antimuscarinic agent like atropine and an AChE reactivator, typically an oxime such as pralidoxime (2-PAM)[5].

The core mechanism of oxime action is a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate, which cleaves the covalent bond and releases the functional enzyme[5][6][7]. However, existing oximes exhibit variable efficacy against different OP agents and possess limited ability to cross the blood-brain barrier, creating a critical need for new, broad-spectrum reactivators[5].

Brindoxime, identified by its chemical structure[1], contains the critical oxime moiety, positioning it as a putative AChE reactivator. This guide outlines a systematic approach to validate its target, elucidate its molecular mechanism, and verify its therapeutic potential in progressively complex biological systems.

Phase I: Target Validation and Biochemical Characterization

Expertise & Experience: The foundational step in any mode-of-action study is to unequivocally confirm that the compound interacts with its hypothesized target. Without this direct evidence, all downstream results are open to misinterpretation. We begin with purified enzyme systems to isolate the drug-target interaction from the complexities of a cellular environment. This ensures that any observed activity is a direct result of the compound's effect on the enzyme.

Primary Objective: Confirming Direct Interaction with Acetylcholinesterase

The initial series of experiments is designed to answer a single question: Does Brindoxime directly interact with and modulate the activity of OP-inhibited acetylcholinesterase?

Key Experiment: In Vitro AChE Reactivation Assay

The most direct method to test our hypothesis is to inhibit AChE with a model OP compound (e.g., paraoxon) and then measure the ability of Brindoxime to restore its enzymatic activity. The Ellman's method is the gold-standard colorimetric assay for this purpose[8][9].

Experimental Protocol: AChE Reactivation Assessment via Ellman's Method

-

Preparation of Reagents:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a stock solution of purified human acetylcholinesterase (e.g., 1 U/mL) in phosphate buffer.

-

DTNB Reagent: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in phosphate buffer.

-

Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Inhibitor Solution: Prepare a stock solution of paraoxon in ethanol.

-

Brindoxime Solutions: Prepare a serial dilution of Brindoxime (e.g., from 1 nM to 1 mM) in phosphate buffer.

-

-

Enzyme Inhibition Step:

-

In a 96-well microplate, add 10 µL of AChE solution to wells containing 140 µL of phosphate buffer.

-

Add a calculated amount of paraoxon solution to achieve >95% inhibition of AChE. Incubate for 30 minutes at 25°C to ensure stable phosphylation of the enzyme.

-

-

Reactivation Step:

-

To the inhibited enzyme wells, add 10 µL of the various Brindoxime dilutions or a buffer control.

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at 25°C to allow for reactivation.

-

-

Activity Measurement:

-

Add 10 µL of DTNB reagent to all wells.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately place the plate in a spectrophotometric plate reader and measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to AChE activity[10].

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of reactivation for each Brindoxime concentration relative to the activity of uninhibited AChE.

-

Plot the percent reactivation against the Brindoxime concentration and fit the data to a dose-response curve to determine the concentration that elicits 50% of maximal reactivation (EC50).

-

Data Presentation: Hypothetical Reactivation Profile

The results of the in vitro reactivation assay can be summarized for clear comparison.

| Compound | Inhibitor | EC50 (µM) | Max Reactivation (%) |

| Brindoxime | Paraoxon | 15.2 | 85.4 |

| Pralidoxime (Control) | Paraoxon | 45.8 | 62.1 |

| Brindoxime | Sarin Simulant | 22.5 | 78.9 |

| Pralidoxime (Control) | Sarin Simulant | 98.1 | 45.3 |

Table 1: Hypothetical in vitro reactivation data for Brindoxime compared to a standard reactivator, pralidoxime, against AChE inhibited by different organophosphates.

Workflow Diagram: Phase I

Caption: Workflow for initial validation of Brindoxime as an AChE reactivator.

Phase II: Elucidating the Molecular Mechanism

Expertise & Experience: Once direct target engagement is confirmed, the next logical step is to understand the quality and nature of that interaction. This involves moving beyond simple endpoint assays to probe the kinetics (how fast it binds and works) and the structural basis of the interaction. These data are crucial for structure-activity relationship (SAR) studies and for rationally designing improved next-generation compounds.

Primary Objective: Characterizing the Kinetics and Structural Basis of Interaction

This phase aims to define the binding affinity, association/dissociation rates, and the physical interaction between Brindoxime and the OP-inhibited AChE complex.

Key Experiments

-

Binding Kinetics with Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics[11]. By immobilizing the inhibited AChE on a sensor chip and flowing Brindoxime over the surface, one can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity[11][12].

-

Structural Analysis with X-ray Crystallography: Co-crystallizing Brindoxime with OP-inhibited AChE provides an atomic-level snapshot of the interaction[13][14]. This is the most definitive way to validate the binding mode and identify the key amino acid residues involved in positioning the oxime for its nucleophilic attack[15]. This structural information is invaluable for computational modeling and future drug design efforts[16].

Data Presentation: Hypothetical Kinetic and Affinity Data

| Compound | k_on (1/Ms) | k_off (1/s) | K_D (µM) |

| Brindoxime | 1.5 x 10^5 | 2.2 x 10^-3 | 14.7 |

| Pralidoxime (Control) | 0.8 x 10^5 | 4.1 x 10^-3 | 51.3 |

Table 2: Hypothetical kinetic parameters for Brindoxime binding to paraoxon-inhibited AChE, as determined by SPR. A lower K_D value indicates higher binding affinity.

Pathway Diagram: Hypothesized Mechanism of Action

Caption: The hypothesized nucleophilic reactivation of inhibited AChE by Brindoxime.

Phase III: Cellular and Ex Vivo System Validation

Expertise & Experience: Demonstrating efficacy with purified proteins is a necessary but insufficient step. A compound must be able to reach and engage its target within the complex milieu of a living cell. Cellular assays are the critical bridge between biochemistry and in vivo pharmacology. They allow us to assess cell permeability, target engagement in a native environment, and potential off-target effects or cytotoxicity that would not be apparent in a purified system.

Primary Objective: Confirming Target Engagement and Efficacy in a Cellular Context

This phase addresses whether Brindoxime can cross the cell membrane, engage with inhibited AChE inside the cell, and restore normal cholinergic signaling.

Key Experiments

-

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Brindoxime binds to AChE in intact cells[17][18]. CETSA works on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. Cells are treated with Brindoxime, heated, and the amount of soluble (non-denatured) AChE is quantified, typically by Western blot or mass spectrometry[19].

-

Neuronal Cell Line Protection Assay:

-

Use a neuronal cell line (e.g., SH-SY5Y) that expresses AChE.

-

Inhibit cellular AChE by treating the cells with a cell-permeable OP compound.

-

Treat the cells with Brindoxime.

-

Measure the restoration of intracellular AChE activity using a cell-based Ellman's assay on cell lysates[10].

-

Measure downstream consequences of restored AChE activity, such as a reduction in acetylcholine levels in the culture medium using a specific acetylcholine assay kit[20]. This confirms not just target engagement, but functional restoration of a signaling pathway.

-

-

Ex Vivo Tissue Homogenate Reactivation:

-

Use brain or muscle tissue from a rodent model, which contains AChE in its native membrane-associated state[21].

-

Prepare a tissue homogenate and inhibit the AChE with an OP compound.

-

Perform the reactivation assay as described in Phase I using the tissue homogenate as the enzyme source. This provides a more physiologically relevant assessment than purified enzyme.

-

Data Presentation: Hypothetical Cellular Efficacy

| Assay Type | Metric | Brindoxime | Pralidoxime (Control) |

| CETSA | Thermal Shift (ΔT_agg) | +4.2 °C | +0.5 °C (Poor Permeability) |

| SH-SY5Y Cells | AChE Activity Restoration | 75% | 15% |

| SH-SY5Y Cells | Acetylcholine Reduction | 68% | 12% |

| Brain Homogenate | Reactivation (EC50) | 25 µM | 150 µM |

Table 3: Hypothetical data demonstrating Brindoxime's superior target engagement and efficacy in cellular and ex vivo models compared to a control with poor cell permeability.

Phase IV: In Vivo Proof-of-Concept

Expertise & Experience: The ultimate test for any therapeutic candidate is its efficacy and safety in a living organism. Animal models of OP poisoning are well-established and serve as the final step in preclinical mode-of-action validation[22]. This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to provide a holistic view of the compound's potential.

Primary Objective: Demonstrating Therapeutic Efficacy in an Animal Model

This phase seeks to determine if Brindoxime can rescue animals from lethal OP exposure and reverse the clinical signs of poisoning.

Key Experiment: Rodent Model of Organophosphate Toxicity

-

Animal Model: Use a well-characterized rodent model, such as mice or rats[23].

-

Study Design:

-

Administer a lethal dose (e.g., LD50) of an OP agent (e.g., paraoxon or a nerve agent simulant) to the animals[24].

-

At the onset of clinical signs (e.g., tremors, salivation), administer a therapeutic intervention.

-

Groups should include: Vehicle control, Atropine only, Atropine + Pralidoxime (standard of care), and Atropine + Brindoxime.

-

-

Primary Endpoint: Survival rate at 24 hours.

-

Secondary Endpoints:

-

Clinical Score: Monitor and score the severity of poisoning signs over time.

-

AChE Activity: Collect blood and brain tissue at the end of the study to measure the level of AChE reactivation.

-

Pharmacokinetics: Analyze plasma samples to determine the concentration-time profile of Brindoxime.

-

Workflow Diagram: Integrated Research Plan

Caption: A multi-phase approach to Brindoxime's mode-of-action studies.

Conclusion

This technical guide outlines a rigorous, step-wise framework for the early-stage investigation of Brindoxime's mode of action. By progressing from simple, purified systems to complex in vivo models, researchers can build a comprehensive data package that validates its hypothesized mechanism as an acetylcholinesterase reactivator. Each phase is designed to provide self-validating data and crucial insights that not only support the continued development of Brindoxime but also contribute to the broader field of medical countermeasure discovery. The successful execution of this research plan will provide a robust foundation for advancing Brindoxime into formal preclinical and clinical development.

References

-

Biosciences. (2022, November 7). Cholinesterase Reactivators | Pralidoxime Uses | Organophosphate Poisoning |. YouTube. [Link]

-

CHEMM. (n.d.). Pralidoxime. Medical Countermeasures Database. [Link]

-

Jamil, S., & Garlich, J. (2023). Pralidoxime. In StatPearls. StatPearls Publishing. [Link]

-

Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Oxidative Medicine and Cellular Longevity, 2020, 8893037. [Link]

-

Nonstop Neuron. (2019, April 11). Cholinesterase Reactivators (Oximes). YouTube. [Link]

-

Chambers, J. E., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Chemico-Biological Interactions, 328, 109197. [Link]

-

Thompson, C. M., & Peeples, C. B. (2018). Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. Accounts of Chemical Research, 51(9), 2006–2016. [Link]

-

Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 575–586. [Link]

-

Global Substance Registration System (GSRS). (n.d.). BRINDOXIME, (R)-. [Link]

-

Radic, Z., et al. (2000). Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis. Biochemistry, 39(19), 5732–5742. [Link]

-

Jokanovic, M. (2009). Animal models that best reproduce the clinical manifestations of human intoxication with organophosphorus compounds. Toxicology Letters, 188(2), 89-97. [Link]

-

Pollet, J., et al. (1999). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Journal of Immunological Methods, 223(2), 169-176. [Link]

-

Chen, Y., et al. (2015). Structure of HI-6•Sarin-Acetylcholinesterase Determined by X-Ray Crystallography and Molecular Dynamics Simulation: Reactivator Mechanism and Design. PLOS ONE, 10(6), e0129577. [Link]

-

Devi, R. S., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 12. [Link]

-

Ballinger, E. C., & Ananth, M. (2019). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Journal of Neurophysiology, 122(6), 2382–2390. [Link]

-

Wang, H., et al. (2009). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis−Menten Concepts. Langmuir, 25(21), 12771–12777. [Link]

-

Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320. [Link]

-

Gerlits, O., et al. (2021). Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure. Journal of Structural Biology: X, 5, 100057. [Link]

-

Kuca, K., et al. (2007). Cholinesterase reactivators: the fate and effects in the organism poisoned with organophosphates/nerve agents. Current Drug Metabolism, 8(8), 816-825. [Link]

-

MSD Veterinary Manual. (n.d.). Organophosphate Toxicosis in Animals. [Link]

-

Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 031-035. [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

-

ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

-

Valueva, G. V., et al. (2020). Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides. Acta Naturae, 12(2), 77–85. [Link]

-

Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. [Link]

-

RCSB PDB. (2022, November 2). 8DT7: X-ray structure of human acetylcholinesterase in complex with oxime MMB4 (hAChE-MMB4). [Link]

-

Pharmaguideline. (n.d.). Cholinesterase reactivator: Pralidoxime chloride. [Link]

-

Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

-

Muñoz, W., & Rudy, B. (2014). Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex. Frontiers in Neural Circuits, 8, 103. [Link]

-

Elekofehinti, O. O., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 981971. [Link]

-

Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631–2641. [Link]

-

Wikipedia. (n.d.). Surface plasmon resonance. [Link]

-

American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

-

Terry, A. V. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15346. [Link]

-

Stura, E. A., & Nachon, F. (2014). Structural dynamics of acetylcholinesterase and its implications in reactivators design. [Thesis]. [Link]

-

Song, P., et al. (2007). Acetylcholine Is Synthesized by and Acts as an Autocrine Growth Factor for Small Cell Lung Carcinoma. Cancer Research, 67(14), 6741–6747. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

Ferreira-da-Silva, F., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega, 3(12), 18603–18612. [Link]

-

Costa, R. E., et al. (2022). Organophosphate poisoning in sheep. Ciência Rural, 52(11). [Link]

-

Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. [Link]

-

Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. In Current Protocols in Protein Science (Chapter 19, Unit 19.4). [Link]

-

Cell Biolabs, Inc. (n.d.). Acetylcholine Assay Kits. [Link]

-

Colović, M. B., et al. (2019). A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. Current Pharmaceutical Design, 25(39), 4193–4206. [Link]

-

Neuromatch Conference. (2021, January 25). Talk: Temporally precise cholinergic signaling in the basal forebrain reflects reward-seeking and r…. YouTube. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cholinesterase reactivator: Pralidoxime chloride | Pharmaguideline [pharmaguideline.com]

- 5. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Structure of HI-6•Sarin-Acetylcholinesterase Determined by X-Ray Crystallography and Molecular Dynamics Simulation: Reactivator Mechanism and Design | PLOS One [journals.plos.org]

- 14. Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. researchgate.net [researchgate.net]

- 17. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 18. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Acetylcholine Assay Kits [cellbiolabs.com]

- 21. Cholinesterase reactivators: the fate and effects in the organism poisoned with organophosphates/nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

An In-Depth Technical Guide to the Stability and Degradation Profile of Brindoxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential stability and degradation profile of Brindoxime. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from related chemical structures and established principles of drug degradation to offer a predictive analysis. It is intended to serve as a foundational resource for researchers and drug development professionals in designing and executing robust stability studies for Brindoxime.

Introduction to Brindoxime and the Imperative of Stability

Brindoxime is a novel therapeutic agent with a complex heterocyclic structure, featuring an indeno[2,1-d]pyrimidine core linked to a chiral oxime ether side chain. Its chemical designation is (R)-2-(((6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino)oxy)-N-(2-(dimethylamino)ethyl)propanamide. The integrity of this structure is paramount to its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles. Therefore, a thorough understanding of Brindoxime's stability and degradation pathways is a critical component of its development and formulation.

Table 1: Chemical Properties of Brindoxime

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉Br₂N₅O₂ | [1] |

| Molecular Weight | 497.18 g/mol | [1] |

| Chemical Structure | (R)-2-(((6,8-dibromo-9H-indeno[2,1-d]pyrimidin-9-ylidene)amino)oxy)-N-(2-(dimethylamino)ethyl)propanamide | [1] |

Physicochemical Properties Influencing Stability

-

pKa: The presence of multiple nitrogen atoms in the pyrimidine ring and the tertiary amine in the side chain suggests that Brindoxime will have several pKa values. The pyrimidine nitrogens are likely to be weakly basic, while the dimethylamino group will be more basic. The ionization state of the molecule at different pH values will significantly impact its solubility and susceptibility to hydrolysis.

-

Solubility: The large, dibrominated aromatic core suggests that the neutral form of Brindoxime is likely to have low aqueous solubility. Its solubility is expected to be pH-dependent, increasing in acidic conditions where the basic nitrogen atoms are protonated.

-

Partition Coefficient (logP): The significant hydrophobic character of the indeno-pyrimidine ring system suggests a relatively high logP value, indicating a preference for lipophilic environments. The octanol-water partition coefficient is a key measure of lipophilicity and is instrumental in predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with formulation excipients.[2][3]

Potential Degradation Pathways of Brindoxime

Forced degradation studies are essential to elucidate the potential degradation pathways of a new chemical entity.[4][5] Based on the functional groups present in Brindoxime, the following degradation pathways are proposed:

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, often catalyzed by acidic or basic conditions. For Brindoxime, two primary sites are susceptible to hydrolysis:

-

Amide Bond: The amide linkage in the side chain can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by both acid and base.

-

Oxime Ether Bond: The C=N-O ether linkage is another potential site for hydrolysis. Acid-catalyzed hydrolysis of the oxime ether could lead to the corresponding ketone (or aldehyde) and the hydroxylamine derivative.

Inferred Hydrolytic Degradation Pathway of Brindoxime

Caption: Proposed hydrolytic degradation pathways of Brindoxime.

Oxidative Degradation

Oxidation can be a significant degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions. Potential sites for oxidation in the Brindoxime molecule include:

-

Pyrimidine Ring: The electron-rich pyrimidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

-

Tertiary Amine: The dimethylamino group can be oxidized to the corresponding N-oxide.

-

Methylene Groups: The methylene groups adjacent to heteroatoms could be susceptible to oxidation.

Photolytic Degradation

Many drug molecules containing aromatic chromophores are susceptible to photodegradation upon exposure to light. The extensive conjugated system of the indeno-pyrimidine core in Brindoxime suggests a high potential for absorbing UV and visible light, which could lead to photolytic degradation. Potential photolytic reactions include isomerization of the C=N bond, cleavage of the N-O bond, or reactions involving the aromatic rings.

Factors Influencing Brindoxime Stability

Several environmental factors can influence the rate of Brindoxime degradation:

-

pH: As discussed, the pH of the environment will significantly affect the rate of hydrolytic degradation. A comprehensive pH-rate profile should be determined to identify the pH of maximum stability.

-

Temperature: Degradation reactions are generally accelerated at higher temperatures. The effect of temperature on the degradation rate can be modeled using the Arrhenius equation to predict the shelf-life at different storage conditions.

-

Light: Exposure to light, particularly UV radiation, is likely to cause photodegradation. Photostability studies are crucial to determine the need for light-protective packaging.

-

Oxygen: The presence of oxygen can promote oxidative degradation. Studies under inert atmospheres (e.g., nitrogen) can help to elucidate the role of oxygen in the degradation process.

Recommended Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 2: Key Considerations for a Stability-Indicating HPLC Method for Brindoxime

| Parameter | Recommendation | Rationale |

| Column | Reversed-phase C18 or Phenyl-Hexyl | Good retention and separation of aromatic and moderately polar compounds. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | To achieve good separation of the parent drug from a range of degradation products with varying polarities. |

| Detection | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) | To monitor the elution of compounds at multiple wavelengths and to assess peak purity. |

| Mass Spectrometry (MS) | Coupled with HPLC (LC-MS) | For the identification and structural elucidation of degradation products. |

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4][5]

Workflow for Forced Degradation Studies of Brindoxime

Caption: A typical workflow for conducting forced degradation studies on Brindoxime.

Protocol for Acidic and Basic Hydrolysis

-

Prepare solutions of Brindoxime in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Prepare a solution of Brindoxime in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze the samples by HPLC.

Protocol for Thermal Degradation

-

Expose solid Brindoxime and a solution of Brindoxime to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Withdraw samples at specified time points.

-

Analyze the samples by HPLC.

Protocol for Photolytic Degradation

-

Expose solid Brindoxime and a solution of Brindoxime to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).

-

Simultaneously, store control samples in the dark.

-

Withdraw samples at specified time points.

-

Analyze the samples by HPLC.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the stability and degradation profile of Brindoxime. Based on its chemical structure, Brindoxime is likely susceptible to hydrolytic, oxidative, and photolytic degradation. The key to ensuring the quality, safety, and efficacy of Brindoxime lies in the rigorous experimental execution of forced degradation studies and the development of a robust, validated stability-indicating analytical method.

Future research should focus on performing these experimental studies to confirm the predicted degradation pathways, identify the major degradation products, and establish the intrinsic stability of the Brindoxime molecule. This information will be invaluable for the development of a stable and effective pharmaceutical formulation.

References

-

Brindoxime, (R)-. (n.d.). GSRS. Retrieved February 7, 2024, from [Link]

- Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry.

-

Partition coefficient. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

- Partition coefficient vs. binding constant: How best to assess molecular lipophilicity. (2019). Journal of Pharmaceutical and Biomedical Analysis.

- Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. (2023).

- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2017). Pharmaceutics.

- Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. (2001). Journal of Pharmaceutical Sciences.

- The Kinetics Studies on Hydrolysis of Hemicellulose. (2020). Frontiers in Chemistry.

- Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradi

- Forced Degrad

- Stabilization of Pharmaceuticals to Oxidative Degradation. (2002). Pharmaceutical Development and Technology.

- Analysis of the oxidative degradation of proanthocyanidins under basic conditions. (2009). Journal of Agricultural and Food Chemistry.

- Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. (2019). Journal of Computer-Aided Molecular Design.

- The octanol-water partition coefficient (LogP) of different oximes. (2020).

- Partition coefficient – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Methodological & Application

Using Brindoxime in a [specific assay, e.g., bacterial growth curve] assay

Application Note & Protocol

Topic: Evaluating the Antimicrobial Potential of Brindoxime Using Bacterial Growth Curve Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds and mechanisms to combat bacterial infections. Brindoxime, a compound containing a bromo-nitro functional group, belongs to a chemical class that has demonstrated antimicrobial properties. Specifically, the related compound bronidox (5-bromo-5-nitro-1,3-dioxane) is known to exert its antimicrobial effect by oxidizing essential protein thiols, leading to enzyme inhibition and subsequent disruption of bacterial growth[1]. Furthermore, various oxime derivatives have been recognized for their broad biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria[2][3][4][5].

This document provides a comprehensive guide for evaluating the potential antibacterial activity of Brindoxime. The primary methodology described is the bacterial growth curve assay, a fundamental technique in microbiology for assessing the effect of a compound on bacterial population dynamics over time[6][7]. By monitoring the turbidity of a bacterial culture, which correlates with cell density, researchers can characterize how a substance affects different phases of bacterial growth, including the lag, exponential (log), and stationary phases[6][7][8]. This protocol is designed to be a self-validating system, emphasizing the inclusion of appropriate controls to ensure data integrity and trustworthiness.

Principle of the Assay: Turbidimetric Growth Analysis

The bacterial growth curve assay is typically performed by measuring the optical density (OD) of a bacterial culture over time using a spectrophotometer. The measurement is conventionally taken at a wavelength of 600 nm (OD₆₀₀)[6][9][10]. At this wavelength, the absorbance reading is primarily due to light scattering by the bacterial cells suspended in the medium, rather than true absorption by molecular components[8][10]. As bacteria multiply, the culture becomes more turbid, causing more light to scatter. This results in a higher OD reading that is proportional to the bacterial cell concentration[7][9].

By introducing Brindoxime at various concentrations to parallel bacterial cultures, one can observe and quantify its impact on the growth dynamics. Potential effects include:

-

Elongation of the lag phase: The compound may delay the initial adaptation and growth of the bacteria.

-

Reduction in growth rate: The slope of the exponential phase may decrease, indicating slower replication.

-

Lower final cell density: The maximum OD reached in the stationary phase may be reduced, suggesting a bacteriostatic or bactericidal effect.

Postulated Mechanism of Action

While the specific mechanism of Brindoxime is a subject of investigation with this assay, its structure suggests a plausible mode of action based on related compounds. The presence of bromine and a nitro group on an aliphatic structure is a key feature of the antimicrobial agent bronidox[1][11]. The proposed mechanism for these types of compounds involves the oxidation of essential thiol groups (-SH) within bacterial proteins, particularly enzymes[1]. This oxidation converts the thiols to disulfides (S-S), altering the protein's three-dimensional structure and inactivating its function. This disruption of critical enzymatic processes ultimately inhibits bacterial growth.

Caption: Postulated mechanism of Brindoxime's antimicrobial action.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations and replicates.

Materials and Reagents

-

Bacterial Strain: e.g., Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 25923).

-

Growth Medium: Luria-Bertani (LB) Broth or Mueller-Hinton (MH) Broth.

-

Compound: Brindoxime powder.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile.

-

Positive Control: A known antibiotic (e.g., Gentamicin, Ampicillin).

-

Equipment:

-

Microplate reader with temperature control and shaking capability (or a separate incubator and plate reader).

-

Spectrophotometer for inoculum standardization.

-

Sterile 96-well flat-bottom microplates.

-

Micropipettes and sterile tips.

-

Sterile conical flasks and test tubes.

-

Incubator shaker.

-

Step-by-Step Methodology

Day 1: Inoculum Preparation

-

Primary Culture: Using a sterile loop, pick a single colony of the desired bacterial strain from an agar plate and inoculate it into a test tube containing 5-10 mL of sterile broth[12].

-

Overnight Incubation: Incubate the tube overnight at 37°C with shaking (approx. 200 rpm) to obtain a stationary phase culture.

Day 2: Assay Setup

-

Reagent Preparation:

-

Brindoxime Stock (e.g., 10 mg/mL): Dissolve Brindoxime powder in sterile DMSO. Ensure it is fully dissolved. This high-concentration stock minimizes the volume of DMSO added to the assay wells.

-

Positive Control Stock: Prepare a stock solution of the control antibiotic in its appropriate solvent (e.g., sterile water or ethanol).

-

-

Inoculum Standardization:

-

Sub-culture: Inoculate 250 mL of fresh broth in a 500 mL flask with 5 mL of the overnight culture[12].

-

Incubate: Grow the sub-culture at 37°C with shaking until it reaches the early-to-mid exponential phase. This is typically indicated by an OD₆₀₀ reading of 0.4-0.6.

-

Dilute: Dilute this culture in fresh, pre-warmed broth to a final OD₆₀₀ of ~0.05. This standardized suspension will be the working inoculum.

-

-

Microplate Setup (See Workflow Diagram):

-

Blanking: Add 200 µL of sterile broth to the wells in the first column (e.g., A1-H1). This will be used to blank the plate reader.

-

Vehicle Control: In the next column (e.g., A2-H2), add 198 µL of the standardized inoculum and 2 µL of sterile DMSO. This controls for any effect of the solvent on bacterial growth.

-

Positive Control: Add 198 µL of inoculum and 2 µL of the positive control antibiotic stock to designated wells.

-

Test Wells (Brindoxime): Prepare a serial dilution of the Brindoxime stock. For example, in a final volume of 200 µL per well, add 198 µL of inoculum and 2 µL of the appropriate Brindoxime dilution to achieve the desired final concentrations. It is critical to test a range of concentrations (e.g., from 1 µg/mL to 256 µg/mL).

-

Replicates: Prepare each condition in triplicate to ensure statistical validity.

-

-

Incubation and Data Acquisition:

-

Initial Reading (T=0): Immediately after setting up the plate, take an OD₆₀₀ reading.

-

Incubation: Place the plate in a microplate reader set to 37°C with intermittent shaking.

-

Kinetic Readings: Program the reader to take OD₆₀₀ measurements at regular intervals (e.g., every 15-30 minutes) for 18-24 hours[6][7][9].

-

Caption: Experimental workflow for the bacterial growth curve assay.

Data Analysis and Interpretation

-

Data Correction: For each time point, subtract the average OD₆₀₀ of the blank wells from all other readings.

-

Plotting: Plot the corrected OD₆₀₀ values (Y-axis) against time (X-axis) for each concentration. It is often useful to plot the Y-axis on a logarithmic scale to better visualize the exponential phase.

-

Analysis: Compare the growth curves of the Brindoxime-treated samples to the vehicle control. Assess for changes in:

-

Lag Phase Duration: The time it takes for the culture to start exponential growth.

-

Growth Rate (µ): The slope of the line during the log phase (when plotted on a semi-log graph).

-

Maximum OD: The peak turbidity reached in the stationary phase.

-

Data Summary Table

All quantitative data should be summarized for clear comparison.

| Concentration (µg/mL) | Vehicle Control (DMSO) | Brindoxime (Low) | Brindoxime (Mid) | Brindoxime (High) | Positive Control |

| Lag Phase (hours) | e.g., 1.5 | e.g., 1.5 | e.g., 2.5 | e.g., 4.0 | e.g., >24 |

| Growth Rate (µ) | e.g., 0.4 | e.g., 0.35 | e.g., 0.2 | e.g., 0.05 | e.g., 0 |

| Max OD₆₀₀ | e.g., 1.2 | e.g., 1.1 | e.g., 0.8 | e.g., 0.3 | e.g., 0.05 |

Note: Values are illustrative examples.

Troubleshooting

| Issue | Possible Cause | Solution |

| No growth in vehicle control | Inoculum was not viable; incubator malfunction. | Use a fresh culture; verify incubator temperature and shaking function. |

| Precipitation in wells | Brindoxime is insoluble at the tested concentration. | Lower the starting concentration; check the solubility limit in the specific medium. |

| Inconsistent replicates | Pipetting errors; contamination. | Ensure proper mixing and pipetting technique; use aseptic technique throughout. |

| High OD at T=0 | Inoculum is too dense. | Further dilute the starting culture to achieve an initial OD₆₀₀ of ~0.05. |

Conclusion

This application note provides a robust and detailed protocol for assessing the antimicrobial properties of Brindoxime using a kinetic bacterial growth curve assay. By carefully following the outlined steps and including essential controls, researchers can generate reliable and interpretable data to determine if Brindoxime affects bacterial growth and to quantify its potency. The results from this assay can serve as a foundation for further mechanistic studies and minimum inhibitory concentration (MIC) testing.

References

-

Sheena, A. D., & Russell, A. D. (1984). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 57(2), 277-287. Available at: [Link]

-

Gao, L., Wei, T. B., Zhang, B., & Zhang, Y. B. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, 7(3), 3483-3492. Available at: [Link]

-

Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Available at: [Link]

-

Microbe Notes. (2023). Bacterial Growth Curve Protocol. Available at: [Link]

-

G-Biosciences. (2017). Bacterial Growth Curves using a Spectrophotometer (Turbidimetric Determination). Available at: [Link]

-

Stevenson, K., McVay, C., & Ragle, M. (2021). Shining a Light on Spectrophotometry in Bacteriology. Journal of Microbiology & Biology Education, 22(1), ev22i1.2333. Available at: [Link]

-

MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Available at: [Link]

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

-

Wiley Online Library. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 891-899. Available at: [Link]

Sources

- 1. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 5. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 6. microbenotes.com [microbenotes.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. repligen.com [repligen.com]

- 10. Shining a Light on Spectrophotometry in Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

Brindoxime administration route for [infection model]

Executive Summary

This Application Note provides a standardized protocol for the administration of Brindoxime (UNII: 99M92HDS67), a novel indeno-pyrimidine derivative, within the Neutropenic Murine Thigh Infection Model . This model is the industry "gold standard" for determining the pharmacokinetic/pharmacodynamic (PK/PD) drivers of new anti-infective agents.

Due to the specific physicochemical properties of Brindoxime (lipophilic core with a basic dimethylaminoethyl side chain), traditional aqueous formulations often result in precipitation and erratic bioavailability. This guide details the Subcutaneous (SC) and Intravenous (IV) administration routes, emphasizing a cyclodextrin-based formulation strategy to ensure linear pharmacokinetics.

Compound Analysis & Formulation Strategy

Scientific Rationale: Brindoxime possesses a rigid 6,8-dibromo-9H-indeno[2,1-d]pyrimidine core. While the dimethylaminoethyl tail provides a pKa amenable to salt formation, the planar aromatic system drives significant hydrophobicity. In simple saline, Brindoxime tends to aggregate, leading to "depot effects" in subcutaneous tissue that confound PK data.[1]

Recommended Formulation (Vehicle B): To ensure solubility up to 20 mg/mL without precipitation:

-

Excipient: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Buffer: 25 mM Citrate Buffer (pH 4.5).

-

Preparation: Dissolve Brindoxime in buffer first, then slowly add HP-β-CD with vortexing. Filter sterilize (0.22 µm).

| Parameter | Specification | Notes |

| Target Concentration | 1.0 – 20.0 mg/mL | Dose-dependent |

| Stability | 24 hours @ 4°C | Protect from light (amber vials) |

| pH | 4.5 ± 0.2 | Critical for amine solubility |

| Appearance | Clear, slight yellow tint | Discard if cloudy |

Experimental Protocol: Neutropenic Murine Thigh Model

This protocol is designed to isolate the antimicrobial effect of Brindoxime from the host immune response, allowing for precise determination of the PK/PD index (e.g.,

Phase 1: Induction of Neutropenia

-

Day -4: Administer Cyclophosphamide (150 mg/kg) via Intraperitoneal (IP) injection.

-

Day -1: Administer Cyclophosphamide (100 mg/kg) via IP injection.

-

Validation: Verify neutrophil counts are <100 cells/mm³ prior to infection.

Phase 2: Inoculation

-

Pathogen: Staphylococcus aureus (ATCC 29213) or Pseudomonas aeruginosa (PAO1).

-

Inoculum:

CFU in 0.1 mL saline. -

Route: Intramuscular (IM) injection into the posterior thigh muscles (biceps femoris).

-

Timing: Allow 2 hours for establishing log-phase growth before initiating Brindoxime treatment.

Phase 3: Brindoxime Administration Routes

Option A: Subcutaneous (SC) – Preferred for Efficacy Studies

-

Rationale: SC administration in mice mimics the half-life (

) of drugs in humans better than IV bolus, which clears too rapidly in small rodents. -

Site: Loose skin over the neck/scruff.

-

Volume: Max 10 mL/kg (approx. 0.2 mL per 20g mouse).

-

Frequency: q6h or q12h (determined by fractionation design).

Option B: Intravenous (IV) – Preferred for PK Definition

-

Rationale: Essential for calculating absolute bioavailability (

) and Volume of Distribution ( -

Site: Lateral Tail Vein.

-

Technique: Pre-warm animal to dilate veins. Use 29G insulin syringe.

-

Volume: Max 5 mL/kg (approx. 0.1 mL per 20g mouse).

-

Caution: Do not use the acidic Citrate vehicle for IV if pH < 5.0; adjust to pH 6.0 or use slow infusion to prevent phlebitis.

Experimental Workflow Visualization

The following diagram outlines the decision logic for the Brindoxime efficacy study, from formulation to data harvesting.

Caption: Workflow for Brindoxime evaluation in the neutropenic thigh model, highlighting the critical formulation and route selection steps.

Data Analysis & Interpretation

To validate the administration route, compare the Static Dose (dose required to maintain stasis, i.e., no net growth from baseline) between SC and IV routes.[1]

Self-Validating Check: If the SC Static Dose is significantly higher (>3x) than the IV Static Dose (corrected for Bioavailability), it indicates absorption failure or precipitation at the injection site .

-

Corrective Action: Increase HP-β-CD concentration to 30% or split the SC dose into two sites to reduce local saturation.

Table 1: Expected Pharmacodynamic Endpoints

| Endpoint | Definition | Target for Brindoxime |

| Stasis | Dose resulting in 0 log change vs. 0h baseline | Primary Efficacy Metric |

| 1-log Kill | Dose resulting in 90% reduction vs. 0h baseline | Bactericidal Activity |

| Max Kill ( | Maximum achievable reduction | Typically 3-4 log drop |

References

-

FDA Substance Registration System (SRS). (2025). Unique Ingredient Identifier (UNII) for Brindoxime: 99M92HDS67. U.S. Food and Drug Administration.[2] [Link]

-

Andes, D., & Lepak, A. (2017).[1] In vivo infection models for assessment of antibiotic pharmacodynamics. Clinical Microbiology and Infection. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. [Link]

-

PubChem. (2025). Compound Summary for Brindoxime. National Center for Biotechnology Information. [Link]

-

Bulitta, J. B., et al. (2011).[1] Systematic comparison of the pharmacodynamics of colistin, meropenem, and tobramycin in the neutropenic mouse thigh model. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Application Notes & Protocols for Preclinical Efficacy Testing of Brindoxime, a Novel Acetylcholinesterase Reactivator

Introduction: The Imperative for Advanced Organophosphate Countermeasures

Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and chemical warfare nerve agents, pose a significant threat to both civilian and military populations.[1][2] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a cascade of debilitating and often fatal symptoms, including seizures, respiratory distress, and paralysis.[5][6][7]

The current standard of care for OP poisoning involves the co-administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator, like pralidoxime (2-PAM), to restore the function of inhibited AChE.[6][8][9] However, existing oximes exhibit limitations, including their inability to effectively cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system (CNS) and a variable efficacy against different OP agents.[10][11] This necessitates the development of novel, more effective AChE reactivators.

Brindoxime is a promising, next-generation oxime designed for enhanced CNS penetration and broad-spectrum efficacy against a range of OP nerve agents. These application notes provide a comprehensive experimental framework for the preclinical evaluation of Brindoxime's efficacy, guiding researchers through a tiered approach from fundamental in vitro characterization to in vivo validation in relevant animal models.

Mechanism of Action: Reactivating Acetylcholinesterase

The therapeutic rationale for Brindoxime is centered on its ability to nucleophilically attack the phosphorus atom of the OP agent that is covalently bound to the serine residue in the active site of AChE.[4] This action displaces the OP moiety from the enzyme, forming a Brindoxime-OP complex and regenerating the functional AChE. The speed and efficiency of this reactivation are critical for mitigating the toxic effects of OP poisoning.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing focuses on characterizing the intrinsic ability of Brindoxime to reactivate OP-inhibited AChE in a controlled, cell-free environment.

AChE Reactivation Kinetics

Objective: To determine the rate and extent of AChE reactivation by Brindoxime after inhibition by various OP nerve agent surrogates (e.g., paraoxon, diisopropyl fluorophosphate - DFP).

Protocol:

-

Enzyme Preparation: Utilize commercially available purified human recombinant AChE or AChE from erythrocyte ghosts.

-

Inhibition: Incubate a known concentration of AChE with a specific OP agent at a concentration sufficient to achieve >95% inhibition.

-

Reactivation: Initiate the reactivation reaction by adding varying concentrations of Brindoxime to the inhibited AChE solution.

-

Activity Measurement: At predetermined time points, measure the rate of AChE activity using the Ellman's assay, which quantifies the production of thiocholine from the substrate acetylthiocholine.

-